3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one 3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15778448
InChI: InChI=1S/C11H18N2O2/c14-10-13(7-9-1-2-9)8-11(15-10)3-5-12-6-4-11/h9,12H,1-8H2
SMILES:
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol

3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

CAS No.:

Cat. No.: VC15778448

Molecular Formula: C11H18N2O2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one -

Specification

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
IUPAC Name 3-(cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Standard InChI InChI=1S/C11H18N2O2/c14-10-13(7-9-1-2-9)8-11(15-10)3-5-12-6-4-11/h9,12H,1-8H2
Standard InChI Key MMLNYCQVJUFOFU-UHFFFAOYSA-N
Canonical SMILES C1CC1CN2CC3(CCNCC3)OC2=O

Introduction

Chemical Structure and Physicochemical Properties

3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS No. 1007400-90-9) is a spirocyclic organic compound characterized by a 1-oxa-3,8-diazaspiro[4.5]decane core structure substituted with a cyclopropylmethyl group at position 3 . Its molecular formula is C₁₁H₁₈N₂O₂, with a molecular weight of 210.27 g/mol . The compound’s IUPAC name and stereochemical identifiers are provided in Table 1.

Table 1: Key Identifiers and Structural Data

PropertyValueSource Citation
CAS Number1007400-90-9
Molecular FormulaC₁₁H₁₈N₂O₂
Molecular Weight210.27 g/mol
IUPAC Name3-(cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Canonical SMILESC1CC1CN2CC3(CCNCC3)OC2=O
InChI KeyMMLNYCQVJUFOFU-UHFFFAOYSA-N

The compound’s spirocyclic architecture confers conformational rigidity, a feature often exploited in drug design to enhance binding specificity to biological targets . Its logP value (a measure of lipophilicity) and solubility profile remain undocumented in available literature, though the presence of a cyclopropylmethyl group suggests moderate hydrophobicity.

Synthesis and Manufacturing

  • Ring-closing reactions to form the spiro[4.5]decane scaffold.

  • N-alkylation with cyclopropylmethyl bromide or similar electrophiles to introduce the cyclopropylmethyl substituent .

  • Lactamization to establish the 2-one moiety .

Table 2: Hypothetical Synthesis Pathway Based on Analogous Methods

StepReaction TypeReagents/ConditionsTarget Intermediate
1Spirocycle formationCyclohexanone, ammonia, heat1-oxa-3,8-diazaspiro[4.5]decane
2N-AlkylationCyclopropylmethyl bromide, K₂CO₃3-(cyclopropylmethyl) derivative
3LactamizationAcetic anhydride, reflux2-one product

While the exact yields and purification methods for this compound are unspecified, its storage recommendation—“in a tightly closed container, in a cool and dry place”—implies sensitivity to moisture and thermal degradation .

Comparative Analysis with Structural Derivatives

To contextualize its properties, Table 3 contrasts 3-(cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one with a related derivative, 3-(cyclopropylmethyl)-1-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-8-oxa-1,3-diazaspiro[4.5]decan-2-one (Compound SB30-0528) .

Table 3: Structural and Physicochemical Comparison

PropertyTarget CompoundSB30-0528
Molecular FormulaC₁₁H₁₈N₂O₂C₂₃H₃₂N₄O₄
Molecular Weight210.27 g/mol428.53 g/mol
logPN/A2.36
Hydrogen Bond Acceptors47
Key Functional GroupsCyclopropylmethyl, lactamPiperidinyl, methoxypyridine

The addition of a piperidinyl-methoxypyridine moiety in SB30-0528 increases molecular complexity and logP, likely enhancing blood-brain barrier permeability . This illustrates the tunability of the spiro[4.5]decane core for optimizing drug-like properties.

Future Research Directions

  • Pharmacokinetic Profiling: Empirical determination of logP, solubility, and metabolic stability.

  • Target Identification: High-throughput screening against GPCRs, ion channels, and enzymes.

  • Synthetic Optimization: Development of scalable routes with improved yields and stereochemical control.

  • Safety Assessment: In vitro toxicology studies to evaluate hepatotoxicity and cardiotoxicity risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator